![molecular formula C8H4FN3 B11787466 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluorine atom and a nitrile group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoropyridine-2-carboxaldehyde with hydrazine hydrate, followed by the addition of a nitrile group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s fluorine atom and nitrile group enhance its binding affinity to these targets, leading to effective inhibition and subsequent therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazolo family, known for its anticancer and fluorescent properties.
Pyrazolo[3,4-b]pyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
Uniqueness
4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile stands out due to its unique combination of a fluorine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H4FN3 |
|---|---|
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
4-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H |
Clave InChI |
OKRZRAGANCLTGI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CC=N2)C(=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



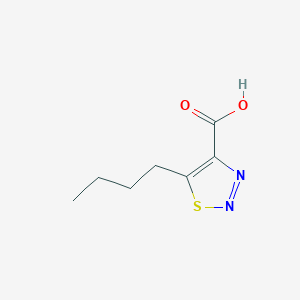
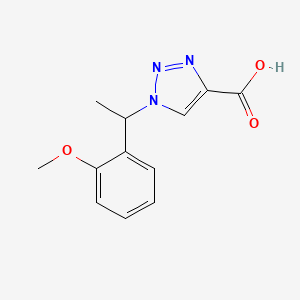

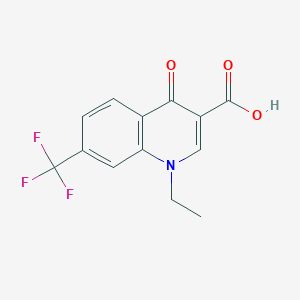
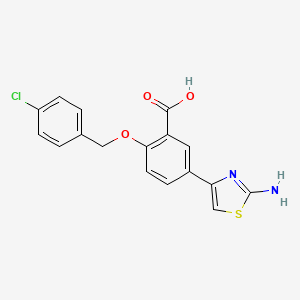



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)


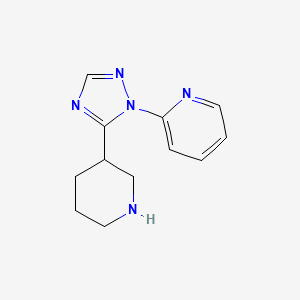
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)
